Diglycidyl phthalate
Description
Overview of Glycidyl (B131873) Phthalates within Epoxy Chemistry
Glycidyl phthalates belong to the larger class of glycidyl esters, which are characterized by the presence of a glycidyl group attached to the carboxylate of a phthalic acid derivative. In epoxy chemistry, these compounds are valued for their ability to participate in polymerization reactions. The glycidyl group contains a highly strained three-membered ring, known as an epoxide or oxirane ring, which is susceptible to ring-opening reactions. This reactivity is the cornerstone of their utility in forming cross-linked polymer networks, which are the basis of epoxy resins. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties. smolecule.com
Diglycidyl Phthalate (B1215562) as a Bifunctional Epoxide Reactant
Diglycidyl phthalate is classified as a bifunctional epoxide. This bifunctionality arises from the presence of two glycidyl groups within its molecular structure. smolecule.com The dual reactive sites allow DGP to act as a cross-linking agent, connecting two polymer chains, or as a chain extender, increasing the molecular weight of a polymer. This capability to form complex three-dimensional networks is fundamental to the curing process of epoxy resins, transforming them from a liquid or thermoplastic state into a hard, thermoset material. smolecule.com The reactivity of the epoxide groups in this compound makes it a valuable component in the synthesis of these durable materials. smolecule.com
Fundamental Chemical Structure and Reactive Sites
The fundamental chemical structure of this compound consists of a central phthalate moiety to which two glycidyl groups are attached via ester linkages. smolecule.com The molecular formula for this compound is C₁₄H₁₄O₆, and it has a molecular weight of approximately 278.26 g/mol . smolecule.com The key reactive sites in the molecule are the two epoxide rings. These rings can undergo nucleophilic attack, leading to ring-opening polymerization. evitachem.com This reaction is the basis for the cross-linking that occurs during the curing of epoxy resins. smolecule.com
Below is a data table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₆ |
| Molecular Weight | 278.26 g/mol |
| Boiling Point | 341.08–389.2°C |
| Flash Point | 172.9 °C |
| Density | 1.351 g/cm³ |
| IUPAC Name | bis(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate |
Note: The data in this table is compiled from multiple sources. smolecule.comlookchem.com
Research Trajectories in this compound Chemistry
Research into this compound continues to explore its potential in various applications, driven by its reactive nature and its ability to modify polymer properties. Key areas of investigation include its use as a reactive diluent, in the development of advanced materials such as self-healing polymers and nanocomposites, and in the exploration of more sustainable production methods.
One significant area of research is the use of DGP as a reactive diluent in epoxy resin formulations. Its lower viscosity compared to standard epoxy resins like bisphenol A diglycidyl ether (DGEBA) allows for easier processing and improved wetting of reinforcing fibers in composite materials. smolecule.com This can lead to the creation of high-performance composites with enhanced mechanical properties. smolecule.com
Another promising research direction is the incorporation of this compound into self-healing polymers . In these systems, the epoxide groups of DGP can react with amine functionalities to repair cracks and restore the material's integrity. smolecule.com This has potential applications in coatings and structural components where durability and longevity are critical.
The development of nanocomposites is another active field of research. By dispersing nanoparticles, such as silicon dioxide (SiO₂), within a this compound matrix, researchers have been able to create materials with significantly improved properties, including a 40% increase in flexural strength. smolecule.com
Finally, there is a growing interest in developing more sustainable production methods for this compound. One approach involves utilizing terephthalic acid derived from recycled polyethylene (B3416737) terephthalate (B1205515) (PET) waste as a feedstock for DGP synthesis. smolecule.com This not only provides a more environmentally friendly route to the compound but also contributes to a circular economy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPRCOLKIYRSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37099-12-0 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37099-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10958265 | |
| Record name | 1,2-Diglycidyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7195-45-1 | |
| Record name | 1,2-Bis(2-oxiranylmethyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7195-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diglycidyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diglycidyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3-epoxypropyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Diglycidyl Phthalate (B1215562)
The conventional synthesis of Diglycidyl phthalate is a multi-step process that begins with common industrial chemicals. The primary route involves the reaction of a phthalic acid source with epichlorohydrin (B41342).
The most common method for synthesizing this compound involves a two-stage process starting with phthalic acid (often derived from phthalic anhydride) and epichlorohydrin. google.com
Ring-Opening and Esterification: In the first stage, phthalic acid reacts with epichlorohydrin. This reaction involves the opening of the epoxy ring of epichlorohydrin and subsequent esterification with the carboxylic acid groups of phthalic acid. google.comgoogle.com This step is typically conducted under heat. google.com
Cyclization (Epoxidation): Following the initial esterification, a ring-closing reaction (cyclization) is induced. This is typically achieved by introducing a strong inorganic base, such as sodium hydroxide (B78521) (NaOH). google.com The base facilitates the removal of a hydrogen chloride molecule, leading to the formation of the glycidyl (B131873) ether's characteristic epoxy ring, yielding the final this compound product. google.com
This process can also be initiated using purified terephthalic acid (PTA) residue, which represents a method for resource recycling. google.comgoogle.com
The efficiency and success of this compound synthesis are highly dependent on the catalysts used and the precise control of reaction conditions.
Catalysts: A variety of catalysts can be employed to facilitate the esterification process. These include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, imidazole (B134444) derivatives such as 2-methylimidazole (B133640) or 4-methylimidazole, and phosphonium (B103445) compounds like triphenylphosphine. google.com Triphenylphosphine is often cited as a particularly effective catalyst. google.com The catalyst is typically used in amounts ranging from 0.5% to 3% of the mass of the phthalic acid. google.com
Reaction Conditions: The reaction parameters are critical for maximizing yield and product quality. The molar ratio of phthalic acid to epichlorohydrin is generally kept between 1.0:4.0 and 1.0:8.0 to ensure the reaction proceeds efficiently, though using a large excess of epichlorohydrin can lead to the formation of by-products. google.comgoogle.com The initial ring-opening and esterification reaction is conducted at temperatures ranging from 110°C to 125°C for a duration of 0.5 to 3 hours. google.comgoogle.com The subsequent ring-closing reaction is typically carried out over 3 to 5 hours. google.com Progress of the initial reaction can be monitored by measuring the acid value of the reaction mixture. google.com
| Parameter | Condition/Value | Source |
|---|---|---|
| Reactant Molar Ratio (Phthalic Acid:Epichlorohydrin) | 1.0:4.0 - 1.0:8.0 | google.com |
| Catalyst Loading (% of Phthalic Acid Mass) | 0.5% - 3% | google.com |
| Esterification Temperature | 110°C - 125°C | google.comgoogle.com |
| Esterification Time | 0.5 - 3 hours | google.comgoogle.com |
| Ring-Closing Time | 3 - 5 hours | google.com |
| Base for Ring-Closing (Molar ratio to Carboxylic Acid) | 2 - 3 times | google.com |
Novel Synthetic Approaches and Derivatization
Research into the synthesis of this compound and related compounds is increasingly guided by principles of sustainability and the desire for materials with tailored properties.
Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jddhs.commdpi.com In the context of this compound synthesis, these principles can be applied in several ways:
Renewable Feedstocks: Utilizing biomass-derived precursors instead of petroleum-based ones is a key green strategy. nih.gov For instance, research into producing phthalic anhydride (B1165640) from bio-based furan (B31954) and maleic anhydride presents a renewable route to one of the key starting materials. nih.gov
Waste Valorization: The use of PTA residue as a starting material is a practical application of green chemistry, as it transforms an industrial byproduct into a valuable chemical, reducing waste and raw material costs. google.com
Alternative Energy Sources: Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Biocatalysis: Employing enzymes as catalysts can lead to highly selective reactions under mild conditions (ambient temperature and neutral pH), reducing energy input and the formation of unwanted byproducts. sci-hub.se
Modifying the structure of this compound or its polyester (B1180765) derivatives allows for the fine-tuning of its chemical and physical properties, including reactivity. This can be achieved by incorporating different chemical moieties into the polymer backbone.
For example, fluorinated polyesters have been synthesized from phthalic anhydride, epichlorohydrin, and a fluorinated glycidyl ether. researchgate.net The introduction of fluoroalkyl groups into the polyester structure can significantly alter surface properties, such as wettability. researchgate.net Similarly, initiating the polymerization with different molecules, like 1,4-butanediol, can influence the final structure and characteristics of the resulting polyester resin. researchgate.net These modifications can enhance the reactivity of the terminal epoxy groups or introduce new functionalities for specific applications in composite materials or coatings.
Purification Techniques for Synthesized this compound
After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, salts, and byproducts. Several techniques are employed to achieve the desired level of purity.
A common laboratory and industrial method involves a series of washing and extraction steps. google.com The crude product is first washed with water until it reaches a neutral pH to remove inorganic salts (like NaCl formed during cyclization) and other water-soluble impurities. google.com This is followed by a liquid-liquid extraction where the organic layer containing the product is separated from the aqueous layer. google.com The purified product is then recovered from the organic solvent, often by rotary evaporation to remove the solvent under reduced pressure. google.com
For more rigorous purification, especially to remove coloring materials and acidic impurities, a method involving dissolution in a suitable solvent followed by treatment with a dilute aqueous alkali solution (e.g., 0.1 to 0.5 N sodium hydroxide) can be used. googleapis.com This neutralizes acidic components, which can then be separated in the aqueous phase. The purified ester is subsequently recovered from the organic phase. googleapis.com Other advanced purification and separation techniques that can be applied include solid-phase extraction (SPE), which is more efficient and avoids issues like emulsification that can occur in liquid-liquid extractions. mdpi.com
Chemical Reactivity and Reaction Mechanisms
Epoxide Ring-Opening Chemistry of Diglycidyl Phthalate (B1215562)
The epoxide ring in diglycidyl phthalate is highly strained, making it prone to ring-opening reactions. These reactions are typically catalyzed by acids or bases and involve the attack of a nucleophile on one of the epoxide carbons.
Under basic conditions, the epoxide ring-opening typically proceeds via an SN2-like mechanism. A strong nucleophile, such as a hydroxide (B78521) ion, alkoxide ion, or an amine, directly attacks one of the epoxide carbons. This nucleophilic attack occurs from the backside, opposite to the C-O bond that is breaking, leading to inversion of stereochemistry at the attacked carbon. In the case of this compound, the nucleophile would preferentially attack the less sterically hindered carbon of the epoxide ring. The reaction is generally faster with stronger nucleophiles and less hindered epoxide carbons libretexts.orgsmolecule.comwikipedia.org.
The pathway and stereochemical outcome of the epoxide ring-opening reaction of this compound depend critically on the catalyst and the nature of the nucleophile.
Acid-Catalyzed: As described above, acid catalysis promotes a mechanism with SN1-like characteristics. The protonated epoxide can form a carbocation intermediate, or at least a species with significant carbocation character. This allows the nucleophile to attack the more substituted carbon, which bears a greater partial positive charge. If the epoxide is chiral, this can lead to a mixture of stereoisomers (racemization) if a full carbocation intermediate forms, or predominantly inversion at the attacked carbon if the attack occurs before complete carbocation formation masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com.
Base-Catalyzed: Base catalysis favors an SN2 mechanism. The nucleophile attacks the less substituted and less sterically hindered carbon of the epoxide ring. This concerted reaction involves simultaneous bond formation by the nucleophile and bond breaking of the C-O bond, resulting in inversion of configuration at the electrophilic carbon libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com.
For this compound, both epoxide rings can undergo these reactions, leading to difunctional products or cross-linked structures depending on the reaction conditions and the presence of other reactive species.
While this compound itself has a defined structure, the general principles of substituent effects on epoxide reactivity are relevant. Electron-donating groups adjacent to an epoxide carbon tend to stabilize a developing positive charge, favoring SN1-like mechanisms and increasing reactivity under acidic conditions. Conversely, electron-withdrawing groups can destabilize carbocations, potentially favoring SN2-like mechanisms. In the context of this compound, the phthalate ester backbone itself is relatively stable, but any hypothetical substituents on the aromatic phthalate ring could subtly influence the electron density distribution and thus the epoxide reactivity. However, the primary influence on reactivity comes from the catalytic environment and the nucleophile cymitquimica.comrsc.orggoogle.comtudublin.ie.
Polymerization and Cross-linking Dynamics
The bifunctional nature of this compound, with its two epoxide groups, makes it an excellent candidate for polymerization and cross-linking reactions, typically forming thermosetting resins.
Cationic polymerization of epoxides, including this compound, is initiated by cationic species, often generated by Lewis acids or Brønsted acids, or photoinitiators under UV radiation mdpi.commdpi.comgoogle.com. The process typically involves:
Initiation: A cationic initiator (e.g., a strong acid or a photoacid generator) protonates or coordinates with the epoxide oxygen, generating a highly reactive cationic species.
Propagation: The cationic center on the epoxide monomer or growing polymer chain then attacks another epoxide monomer. This can occur via two main mechanisms:
Activated Chain End (ACE) Mechanism: The growing polymer chain end, bearing a cationic center, attacks the epoxide ring of a monomer, opening it and extending the chain.
Activated Monomer (AM) Mechanism: The initiator or a cationic species activates a monomer molecule, which then attacks the growing polymer chain end. This mechanism can lead to different polymer microstructures, particularly with asymmetric monomers mdpi.commdpi.com.
Chain Transfer and Termination: These processes can occur through reactions with impurities (like water or alcohols), or through rearrangements, leading to the termination of chain growth or the transfer of the cationic center.
Data Tables
Table 1: Reaction Pathways and Stereochemistry of this compound Epoxide Ring Opening
| Reaction Condition | Catalysis | Nucleophilic Attack Site | Stereochemical Outcome | General Mechanism |
| Acidic | Acid (H⁺) | More substituted carbon | Potential racemization or inversion | SN1-like |
| Basic | Base | Less hindered carbon | Inversion | SN2-like |
Anionic Polymerization Mechanisms and Initiation
Anionic polymerization of epoxides, including the glycidyl (B131873) groups of this compound, typically proceeds via a chain-growth mechanism. This process is initiated by nucleophilic species. Common initiators include strong bases such as alkali metal alkoxides (e.g., potassium tert-butoxide) or organometallic compounds, often in conjunction with Lewis bases or co-catalysts to control the polymerization process and achieve "living" characteristics wiley-vch.dedu.edu.eggoogle.comjlu.edu.cn.
The initiation step involves the nucleophilic attack of the initiator on the epoxide ring, generating an alkoxide anion, which becomes the active center for propagation wiley-vch.dedu.edu.eg. Propagation occurs through the sequential addition of monomer units to this growing alkoxide chain end. In a controlled anionic polymerization, termination reactions are suppressed, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions du.edu.eggoogle.comuliege.be. While specific data for this compound's anionic homopolymerization is less prevalent, the glycidyl ether moieties would follow these established mechanisms, potentially forming polyether chains with phthalate ester linkages in the backbone.
Alternating Copolymerization with Cyclic Anhydrides
This compound readily participates in alternating copolymerization with cyclic anhydrides, a reaction pathway that leads to the formation of polyesters. This process is often catalyzed by Lewis bases, such as tertiary amines (e.g., 4-dimethylaminopyridine, DMAP), or metal-based catalysts wiley-vch.deresearchgate.netnih.govacs.orgacs.org.
The generally accepted mechanism involves the Lewis base initiator reacting with an epoxy group to form a zwitterionic intermediate or an alkoxide anion. This alkoxide then reacts with a cyclic anhydride (B1165640), opening the anhydride ring and generating a carboxylate anion. The propagation step involves the carboxylate anion attacking another epoxide monomer, regenerating an alkoxide anion, which then reacts with another anhydride molecule. This cycle results in a strictly alternating sequence of epoxide and anhydride units in the polymer chain, forming a polyester (B1180765) wiley-vch.deresearchgate.netupc.edu.
Phthalic anhydride (PA) is a commonly studied comonomer in these reactions, and this compound itself contains a phthalate structure, though its glycidyl groups are the reactive sites for copolymerization with external cyclic anhydrides nih.govacs.orgrsc.org. For instance, the reaction between this compound and phthalic anhydride yields a network polyester nsf.gov. Catalysts such as chromium(III) complexes, aluminum complexes, and zirconium(IV) complexes, often paired with co-catalysts like DMAP or bis(triphenylphosphine)iminium chloride (PPNCl), have been developed to achieve high molecular weights and controlled alternating sequences in these copolymerizations nih.govacs.orgacs.orgacs.orgresearchgate.net.
Cross-linking Reaction Kinetics and Network Formation
As a difunctional epoxy compound, this compound is a key component in forming cross-linked polymer networks when reacted with suitable curing agents, such as diamines or dianhydrides. The reaction with anhydrides, as described above, leads to polyester networks. The kinetics of these cross-linking reactions are influenced by the specific curing agent, catalyst, temperature, and stoichiometry of the system researchgate.netupc.edu.
The formation of a three-dimensional network is a hallmark of thermoset curing. In epoxy-anhydride systems, the chain-wise propagation leads to the formation of ester linkages, progressively building the polymer structure. As the reaction progresses, the viscosity of the system typically increases, and eventually, a gel point is reached, marking the formation of an infinite network. Vitrification, the transition to a glassy state where molecular mobility is severely restricted, can also occur if the glass transition temperature () of the curing system exceeds the reaction temperature, potentially retarding further reaction kinetics wiley-vch.deupc.edu.
A study involving the reaction of this compound (DGPH) with phthalic anhydride (PHA) demonstrated the formation of a network polyester. Dynamic Mechanical Analysis (DMA) of this polymer indicated a of 133 °C and a rubbery modulus of 13.1 MPa, illustrating the robust network structure formed nsf.gov.
Table 1: Network Properties of this compound-Phthalic Anhydride Copolymer
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature () | 133 °C | nsf.gov |
Catalytic Systems in this compound Curing and Polymerization
A variety of catalytic systems are employed to promote and control the polymerization and cross-linking reactions involving this compound.
For the anionic polymerization of its glycidyl ether groups, initiators such as tertiary amines, organoaluminum compounds in combination with Lewis bases, and alkali metal alkoxides are effective wiley-vch.dedu.edu.eggoogle.comjlu.edu.cn. For example, potassium tert-butoxide (t-BuOK) can initiate the anionic ring-opening polymerization of allyl glycidyl ether jlu.edu.cn, and similar systems are applicable to this compound. Organoaluminum compounds paired with Lewis bases are particularly noted for their ability to achieve living anionic polymerization, leading to polymers with narrow molecular weight distributions google.comuliege.be. Urea derivatives of 4-aminopyridine (B3432731) have also been identified as thermally latent initiators for epoxide polymerization researchgate.net.
In the context of alternating copolymerization with cyclic anhydrides, a wide array of catalysts has been developed. Tertiary amines, such as benzyldimethylamine, are common accelerators for epoxy-anhydride curing researchgate.netupc.edu. Phosphonium (B103445) halides have also been reported as catalysts for curing polyepoxides with anhydrides google.com. More advanced catalytic systems involve metal complexes, including those based on chromium, aluminum, zirconium, manganese, cobalt, nickel, and zinc, often used in conjunction with co-catalysts like DMAP or PPNCl to enhance activity and selectivity for alternating polyester formation nih.govacs.orgacs.orgacs.orgresearchgate.netnih.gov. For instance, chromium(III) complexes with specific ligands, in combination with DMAP, have shown high activity in the copolymerization of phthalic anhydride with various epoxides, yielding polyesters with number-average molecular weights () up to 20.6 kg mol⁻¹ and narrow dispersity nih.gov.
Reactions as a Reactive Diluent in Polymer Systems
This compound's liquid or low-melting solid nature and its reactive epoxy groups position it as a valuable reactive diluent in various polymer formulations, particularly in epoxy resin systems.
Chemical Interactions of this compound in Epoxy Resin Formulations
In epoxy resin formulations, this compound primarily interacts through its two terminal glycidyl ether functionalities. These groups readily undergo addition reactions with common curing agents such as amines, anhydrides, phenols, and thiols wiley-vch.deupc.edustanford.edu. When formulated with a suitable hardener, such as phthalic anhydride, this compound copolymerizes to form a cross-linked polyester network nsf.gov.
Mechanistic Role in Modifying System Viscosity during Curing
As a reactive diluent, this compound serves to reduce the viscosity of high-viscosity epoxy resin formulations. This reduction in viscosity is crucial for improving the processability of the resin system, facilitating better wetting of substrates or fillers, enhancing impregnation of reinforcing fibers in composites, and simplifying handling and application acs.orgresearchgate.net.
During the curing process, the this compound molecules react via their epoxy groups and become chemically incorporated into the developing polymer network. This means that the diluent is not merely evaporated or leached out but is permanently bound within the cured material. This chemical integration helps to maintain the integrity of the final product and can even contribute positively to its mechanical and thermal properties, unlike non-reactive diluents which may plasticize the polymer or be lost over time. The specific reduction in viscosity achieved by this compound depends on its concentration and the base resin system.
Compound List:
this compound (DGP)
Phthalic anhydride (PA)
Cyclic anhydrides
Epoxides
Tertiary amines
Imidazoles
Ammonium (B1175870) salts
Lewis bases
Lewis acids
Alkoxide anions
Carboxylate anions
Zwitterions
Quaternary ammonium salts
Potassium tert-butoxide (t-BuOK)
Organometallic compounds
Organoaluminum compounds
4-Dimethylaminopyridine (DMAP)
Bis(triphenylphosphine)iminium chloride (PPNCl)
Chromium(III) complexes
Aluminum complexes
Zirconium(IV) complexes
Manganese complexes
Cobalt complexes
Nickel complexes
Zinc complexes
Allyl glycidyl ether
Urea derivatives of 4-aminopyridine
Polyester networks
Amines
Phenols
Thiols
Diamines
Dianhydrides
Contribution to Cross-linking Density and Network Architecture in Polymer Matrices
This compound (DGP), a difunctional epoxy compound, plays a significant role in the formation and characteristics of polymer networks, particularly within epoxy resin systems. Its molecular structure, featuring two epoxide groups, allows it to actively participate in curing reactions, thereby contributing to the development of a three-dimensional, cross-linked polymer matrix smolecule.com.
Impact on Cross-linking Density
A study investigating DGEBA-based adhesives demonstrated this effect directly. When this compound (DP) was added to a DGEBA adhesive formulation, the cross-linking density was observed to increase. Specifically, an adhesive modified with 20% DP/DGEBA exhibited a cross-linking density of 2.96 × 10³ mol·m⁻³, which represented a 20.33% increase compared to the unmodified DGEBA system, which had a cross-linking density of 2.46 × 10³ mol·m⁻³ researchgate.net. This quantitative finding highlights DGP's capacity to augment the number of cross-links formed during polymerization when used in conjunction with suitable curing agents.
| Formulation | This compound Content (wt%) | Cross-linking Density (mol·m⁻³) | Percentage Increase (%) |
| Unmodified DGEBA | 0 | 2.46 × 10³ | - |
| DP/DGEBA | 20 | 2.96 × 10³ | 20.33 |
Table 1: Effect of this compound on Cross-linking Density in DGEBA Adhesives researchgate.net.
Influence on Network Architecture
The participation of this compound in the polymerization process influences the resulting polymer network's architecture. By increasing the cross-linking density, DGP contributes to a more tightly bound and potentially more homogeneous network structure. The presence of DGP as a difunctional component means it acts as a bridge between polymer chains, contributing to the formation of a robust, interconnected three-dimensional network.
Compound Names Mentioned:
this compound (DGP)
Diglycidyl ether of bisphenol A (DGEBA)
Diglycidyl o-Phthalate (DENACOL EX-721)
Dibutyl Phthalate (DBP)
Phthalic anhydride (PA)
Epichlorohydrin (B41342) (ECH)
Phthalic acid
Chemical Structure Elucidation and Analytical Characterization
Chromatographic Separations and Chemical Purity Assessment
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the sensitive and selective detection and quantification of various chemical compounds, including phthalates, in complex matrices such as environmental samples, food, and biological fluids nih.govnih.govresearchgate.netpsu.eduwaters.comub.edu. The inherent polarity and molecular weight of Diglycidyl phthalate (B1215562) make it amenable to separation by liquid chromatography, followed by detection and structural confirmation using tandem mass spectrometry.
Methodological Principles: LC-MS/MS analysis typically involves sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the sample matrix nih.govnih.govpsu.eduub.edu. Chromatographic separation is commonly achieved using reversed-phase liquid chromatography, often employing C18 columns, with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, frequently buffered with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to optimize ionization and separation nih.govpsu.eduub.edu. Detection is performed using tandem mass spectrometry, which allows for highly specific quantification through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), by monitoring characteristic precursor and product ions nih.govpsu.edu.
Performance Characteristics: Studies analyzing various phthalates using LC-MS/MS have demonstrated excellent performance metrics, including high sensitivity, good accuracy, and reproducibility. Recoveries for phthalates typically range from 50% to over 125%, with relative standard deviations (RSDs) often below 20% nih.govnih.govpsu.edu. Limits of detection (LODs) can be as low as ng/mL or µg/kg levels, enabling the detection of trace amounts of analytes in complex samples nih.govpsu.eduub.edu. These performance characteristics are crucial for accurately characterizing compounds like Diglycidyl phthalate, especially when present at low concentrations.
Table 1: Typical Performance Metrics for LC-MS/MS Analysis of Phthalates
| Parameter | Typical Range/Value | Reference(s) |
| Recovery | 50% - 125% | nih.govnih.govpsu.edu |
| Relative Standard Deviation (RSD) | < 11.2% - 20% | nih.govnih.govpsu.edu |
| Limit of Detection (LOD) | ≤ 0.1 ng/mL to µg/kg levels | nih.govpsu.eduub.edu |
| Limit of Quantitation (LOQ) | 17-83 µg/kg (example) | psu.edu |
Other Chemical Characterization Methods Relevant to this compound
Complementary analytical techniques are essential for the comprehensive characterization and structural elucidation of this compound. These methods provide orthogonal data that confirms identity, purity, and structural integrity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable organic compounds researchgate.netoregonstate.educore.ac.uk. It offers high sensitivity and selectivity, allowing for the identification and quantification of analytes based on their retention times and mass spectra. For phthalates, GC-MS can often be performed without derivatization, simplifying the analytical workflow oregonstate.edu. The technique is valuable for initial screening and quantification, providing characteristic fragmentation patterns that aid in compound identification researchgate.netcore.ac.uk.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, is considered the definitive method for structure elucidation semanticscholar.orgd-nb.inforesearchgate.net. For this compound, NMR can confirm the presence of the aromatic phthalate core, the ester linkages, and the characteristic signals associated with the epoxide rings (glycidyl groups). ¹H NMR can reveal the specific proton environments, while ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR techniques can further elucidate connectivity and confirm complex structures semanticscholar.orgd-nb.info.
Infrared (IR) Spectroscopy: Infrared spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is useful for identifying functional groups within a molecule researchgate.netnih.gov. For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to the ester carbonyl (C=O) stretch, aromatic C-H stretches, and C-O stretches associated with the epoxide rings. While less definitive for complete structure elucidation than NMR, it serves as a valuable tool for rapid screening and confirmation of key functional groups.
The combined application of these techniques—LC-MS/MS for sensitive detection in complex mixtures, GC-MS for volatile analysis and quantification, NMR for definitive structural confirmation, and IR for functional group identification—provides a robust framework for the thorough characterization of this compound.
Compound List:
this compound (DGP)
Phthalates
Bisphenol A diglycidyl ether (BADGE)
Bisphenol A (BPA)
Bisphenol F diglycidyl ether (BFDGE)
Di(2-ethylhexyl) phthalate (DEHP)
Di-n-butyl phthalate (DBP)
Diethyl phthalate (DEP)
Dimethyl phthalate (DMP)
Butylbenzyl phthalate (BBP)
Diisononyl phthalate (DINP)
Diisodecyl phthalate (DIDP)
Diphenyl phthalate
Diphenyl isophthalate (B1238265)
Bis(2-ethylhexyl) terephthalate (B1205515)
Diheptyl phthalate
Diundecyl phthalate
Ditridecyl phthalate
Nonylphenol
Bisphenol A (2,3-dihydroxypropyl) glycidyl (B131873) ether (BADGE·H₂O)
Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether (BADGE·HCl)
Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H₂O)
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl)
Bisphenol A (3-chloro-2-hydroxypropyl)(2,3-dihydroxypropyl ether) (BADGE·HCl·H₂O)
Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE·2H₂O)
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether (BFDGE·2HCl)
Diisobutyl phthalate (DIBP)
Dioctyl phthalate (DNOP)
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation of Diglycidyl Phthalate (B1215562) Structure and Conformation
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to investigate the three-dimensional structure and conformational dynamics of Diglycidyl phthalate. These simulations model the molecule as a collection of atoms interacting through a defined force field, allowing for the exploration of its potential energy surface and the identification of stable conformations.
These computational models can also provide information on intramolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the molecule's shape and packing in the condensed phase. Understanding the preferred conformations of this compound is crucial for predicting how it will interact with other molecules, such as curing agents, in a polymeric system.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound and predicting its chemical reactivity. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its molecular orbitals and electron density distribution.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO describes its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. For this compound, the LUMO is expected to be localized on the electrophilic carbon atoms of the oxirane rings, making them susceptible to nucleophilic attack.
Electrostatic potential maps generated from quantum chemical calculations can visually represent the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the epoxy and ester groups will exhibit negative electrostatic potential (electron-rich), while the carbon atoms of the oxirane rings will show positive electrostatic potential (electron-poor). This information is invaluable for predicting the sites of interaction with other reagents.
Table 1: Calculated Electronic Properties of a Model Epoxide (based on general principles)
| Property | Description | Predicted Location on this compound |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Likely distributed over the phthalate ring and ester oxygen atoms. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Primarily localized on the carbon atoms of the oxirane rings. |
| Negative Electrostatic Potential | Regions of high electron density, attractive to electrophiles. | Oxygen atoms of the epoxy and carbonyl groups. |
| Positive Electrostatic Potential | Regions of low electron density, attractive to nucleophiles. | Carbon atoms of the oxirane rings and the carbonyl carbon atoms. |
This table is illustrative and based on the expected electronic properties of similar functional groups.
Prediction of Reaction Pathways and Transition States using Computational Methods
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transition states. For the curing of this compound with a curing agent (e.g., an amine or an anhydride), these methods can elucidate the step-by-step mechanism of the polymerization reaction.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The activation energy for each step, which is the energy difference between the reactants and the transition state, determines the rate of that step. Computational methods can be used to locate the geometry of the transition state, which is a critical point on the reaction pathway.
For the reaction of this compound with a primary amine, for example, computational studies can model the nucleophilic attack of the amine nitrogen on one of the oxirane ring carbons. This would involve calculating the energy barrier for the ring-opening step and the subsequent proton transfer events. These calculations can help in understanding the reaction kinetics and the factors that influence the curing speed and the final properties of the polymer network.
Computational Insights into this compound Chemical Interactions in Polymeric Systems
Molecular dynamics simulations are particularly useful for studying the behavior of this compound within a larger polymeric system. Once a cross-linked polymer network has been computationally constructed, MD simulations can be used to investigate its macroscopic properties, which are ultimately governed by the chemical interactions at the molecular level.
These simulations can provide insights into:
Cross-linking Density and Network Formation: By simulating the curing process, it is possible to predict the degree of cross-linking and the topology of the resulting polymer network.
Mechanical Properties: The response of the simulated polymer to mechanical stress can be studied to predict properties such as Young's modulus, tensile strength, and glass transition temperature. These properties are directly related to the strength and nature of the intermolecular interactions within the network.
Intermolecular Interactions: MD simulations can quantify the various non-covalent interactions within the polymer matrix, including hydrogen bonds (formed between hydroxyl groups generated during curing and other polar groups) and van der Waals forces. The density and strength of these interactions are critical in determining the cohesive energy of the material.
Compatibility with other Components: In formulations containing other polymers, fillers, or additives, simulations can predict the miscibility and interfacial interactions between this compound-based networks and these other components.
By providing a molecular-level understanding of these interactions, computational studies can guide the design of new materials with tailored properties.
Chemical Degradation Pathways Abiotic Processes
Hydrolytic Degradation Mechanisms and Kinetics of Phthalate (B1215562) Esters
Hydrolysis is a primary abiotic degradation pathway for phthalate esters in aqueous environments. researchgate.net This chemical transformation involves the reaction of the ester with water, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. researchgate.net For phthalate diesters, this process typically occurs in a stepwise manner. The first hydrolytic step yields a monoester and an alcohol, and a subsequent hydrolysis step converts the monoester into phthalic acid and a second alcohol molecule. researchgate.net
The rate of ester hydrolysis is significantly influenced by pH. researchgate.net At neutral pH (around 7), the reaction is generally slow. researchgate.net However, the rate is substantially accelerated under both acidic and basic conditions through catalysis. researchgate.net Carboxylic acid esters can undergo hydrolysis via three primary mechanisms: base-catalyzed, acid-catalyzed, and neutral (general base-catalyzed) hydrolysis. researchgate.net
The general mechanism for the hydrolysis of a phthalate diester can be summarized as follows:
First Hydrolysis Step: Phthalate Diester + H₂O → Phthalate Monoester + Alcohol
Second Hydrolysis Step: Phthalate Monoester + H₂O → Phthalic Acid + Alcohol
Table 1: Alkaline Hydrolysis Rate Constants for Selected Phthalate Esters This table is interactive. You can sort and filter the data.
| Compound Name | Abbreviation | Second-Order Rate Constant (k_OH) (M⁻¹s⁻¹) |
|---|---|---|
| Benzyl Butyl Phthalate | BBzP | 0.16 |
| Dimethyl Phthalate | DMP | 0.14 |
| Diethyl Phthalate | DEP | 0.057 |
Data derived from studies on alkaline hydrolysis kinetics of various synthetic organic esters.
Photolytic Degradation Pathways and Reaction Products
Photolytic degradation, or photolysis, is another significant abiotic process that contributes to the transformation of phthalate esters in the environment, particularly in the atmosphere and sunlit surface waters. nih.gov This process can occur through two main mechanisms:
Direct Photolysis: The direct absorption of ultraviolet (UV) radiation by the phthalate molecule, leading to its excitation and subsequent decomposition.
Indirect Photolysis: Degradation initiated by reactive species, such as hydroxyl radicals (•OH), which are generated photochemically in the environment. researchgate.netnih.gov
Studies on various phthalate esters, such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP), have shown that different degradation pathways and reaction products are formed depending on the system. nih.govfrontiersin.org
Under direct UV irradiation, the primary attack is often on the carbon side chains, leading to the formation of products like o-hydroxybenzoates. nih.govfrontiersin.org Ring-opening byproducts are generally not observed in direct UV photolysis. nih.gov
In photocatalytic systems (e.g., UV/TiO₂), the generation of highly reactive hydroxyl radicals leads to a more aggressive degradation process. nih.govfrontiersin.org These radicals can attack both the alkyl side chains and the aromatic benzene (B151609) ring, resulting in the formation of hydroxylated compounds and various ring-opening byproducts. nih.govfrontiersin.org
The reaction products identified from the photolytic degradation of DBP in different systems are summarized below.
Table 2: Identified Reaction Products from the Photodegradation of Dibutyl Phthalate (DBP) This table is interactive. You can sort and filter the data.
| Degradation System | Identified Reaction Products |
|---|---|
| UV | Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate |
| UV/TiO₂ | Mono-butyl phthalate, p-Benzoquinone, Butyl (2E,4E)-7-oxohepta-2,4-dienoate |
| UV-Vis/Bi₂WO₆ | Mono-butyl phthalate, p-Benzoquinone, Butyl (2E,4E)-7-oxohepta-2,4-dienoate |
Data sourced from studies on the photolysis and photocatalysis of typical phthalic acid esters. nih.govfrontiersin.org
Thermal Degradation Mechanisms and Identification of Chemical Fragments
Thermal degradation occurs when a compound is subjected to high temperatures, causing the scission of chemical bonds and the breakdown of the molecule into smaller fragments. For a compound like diglycidyl phthalate, which contains both epoxy and phthalate ester functionalities, the thermal degradation pathway is complex, involving mechanisms characteristic of both epoxy resins and esters.
The thermal decomposition of epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), typically begins at temperatures between 330°C and 470°C. researchgate.netyoutube.com The process involves the breaking of vulnerable carbon-oxygen and carbon-hydrogen bonds, leading to weight loss as volatile compounds are released. youtube.com Major decomposition mechanisms for the epoxy moiety include bond scission involving the bisphenol A structure, yielding fragments such as phenol, 4-isopropylphenol, and bisphenol A itself. osti.gov
The phthalate ester portion of the molecule would also undergo thermal cleavage. The degradation of phthalate esters at elevated temperatures contributes to the formation of various smaller molecules. Research on the thermal degradation of materials containing diallyl phthalate has also been conducted to understand decomposition mechanisms. researchgate.netosti.gov
The combined degradation of the epoxy and phthalate structures in this compound would likely produce a complex mixture of chemical fragments.
Table 3: Potential Chemical Fragments from Thermal Degradation This table is interactive. You can sort and filter the data.
| Original Moiety | Potential Chemical Fragments |
|---|---|
| Epoxy Resin Structure | Phenol, 4-isopropylphenol, Bisphenol A, Water, Carbon dioxide |
| Phthalate Ester Structure | Phthalic anhydride (B1165640), Alcohols, Benzoic acid |
Fragments identified from thermal decomposition studies of various epoxy resins and phthalate-containing polymers. researchgate.netyoutube.comosti.gov
Influence of Environmental Parameters on Abiotic Degradation Kinetics
The rates of abiotic degradation processes for this compound are not constant but are significantly influenced by various environmental parameters.
pH: As discussed in the hydrolysis section, pH is a critical factor. The hydrolysis of the ester linkages in this compound is expected to be substantially faster in acidic or alkaline waters compared to neutral conditions. researchgate.net Studies on other esters have shown a direct correlation between the increase in hydroxide (B78521) ion concentration and the rate of ester hydrolysis. nih.gov
Temperature: Temperature has a profound effect on all degradation pathways. An increase in temperature generally accelerates reaction rates for hydrolysis, photolysis, and thermal degradation. researchgate.netresearchgate.netnih.gov For instance, the degradation of phthalates via thermally activated persulfate oxidation increases significantly with rising temperature, enhancing the mass transfer of the compound from organic phases to the aqueous media where reaction occurs. nih.gov Similarly, the leaching and subsequent degradation of phthalates can be influenced by storage temperature. nih.gov
Presence of Photosensitizers and Catalysts: The rate of photolytic degradation can be greatly enhanced by the presence of substances that can absorb light and generate reactive species. Natural humic substances found in water can act as photosensitizers, producing triplet states and hydroxyl radicals that degrade phthalate esters. nih.govacs.org The degradation rate constant has been observed to increase with the increasing alkyl chain length of the phthalate ester in such systems. nih.govacs.org Similarly, semiconductor photocatalysts like titanium dioxide (TiO₂) significantly accelerate photodegradation. nih.govfrontiersin.org
Oxidants and Other Catalysts: The presence of strong oxidants and catalysts can promote degradation. For example, the combination of zero-valent iron (ZVI) and persulfate has been shown to be effective in degrading phthalate esters, with reaction rates increasing with temperature. researchgate.net Fenton and photo-Fenton processes, which generate hydroxyl radicals through the reaction of hydrogen peroxide and iron ions, also improve the degradation efficiencies of phthalates. researchgate.net
Table 4: Summary of Environmental Influences on Degradation Pathways This table is interactive. You can sort and filter the data.
| Environmental Parameter | Affected Degradation Pathway(s) | General Effect on Rate |
|---|---|---|
| pH (Acidic or Alkaline) | Hydrolysis | Increase |
| Temperature | Hydrolysis, Photolysis, Thermal Degradation | Increase |
| Photosensitizers (e.g., Humic Acids) | Photolysis | Increase |
| Photocatalysts (e.g., TiO₂) | Photolysis | Increase |
| Oxidants (e.g., Persulfate, H₂O₂) | Chemical Oxidation | Increase |
Advanced Chemical Applications and Modifications in Materials Science
Chemical Functionalization for Tailored Reactivity
The chemical structure of Diglycidyl phthalate (B1215562) can be modified or utilized in formulations to tailor its reactivity for specific material properties. DGP has been synthesized with phthalic anhydride (B1165640) (PA) and epichlorohydrin (B41342) (ECH) to enhance the curing rate and low-temperature resistance of bisphenol A diglycidyl ether (DGEBA) adhesives researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. The presence of "highly active ester groups" in DGP significantly accelerates the curing speed of DGEBA-based systems researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. Furthermore, DGP's rigid aromatic ring and flexible ester group contribute to improved low-temperature resistance in adhesive formulations researchgate.netacs.orgresearchgate.netresearchgate.net.
Studies have quantified these effects: when 10 wt% of DGP was added to DGEBA, the gel time was reduced by 58 minutes compared to unmodified DGEBA acs.orgresearchgate.net. Mechanistically, the addition of 10 wt% DGP led to a 4.0% decrease in the reaction activation energy and an 8.9% increase in cross-linking density of the DP/DGEBA epoxy adhesive acs.orgresearchgate.netresearchgate.netresearchgate.net. DGP can also function as a reactive diluent in epoxy resin formulations, reducing viscosity and promoting better fiber wetting in composite materials smolecule.com. The synthesis of high epoxy value diglycidyl phthalate, often from phthalic acid and epichlorohydrin, yields a compound suitable for adhesives and insulating materials google.com. Related derivatives, such as epoxidized castor oil-based diglycidyl-phthalate (ECODP), have been developed as bio-based plasticizers for PVC, demonstrating improved flexibility and thermal stability, with an elongation at break reaching up to 332.9% rsc.orgresearchgate.netmdpi.com.
Table 1: Effect of this compound (DP) on DGEBA Adhesive Properties
| Property | Unmodified DGEBA | DP (10 wt%) / DGEBA | Change (%) | Citation(s) |
| Gel Time Reduction | N/A | 58 min | N/A | acs.orgresearchgate.net |
| Activation Energy | (Baseline) | -4.0% | -4.0% | acs.orgresearchgate.netresearchgate.netresearchgate.net |
| Cross-linking Density | (Baseline) | +8.9% | +8.9% | acs.orgresearchgate.netresearchgate.netresearchgate.net |
Role in Fabricating Specialized Polymer Architectures
Formation of Interpenetrating Polymer Networks (IPNs)
This compound is identified as a polyepoxide that can be incorporated into formulations designed for creating interpenetrating polymer networks (IPNs) google.com. While direct synthesis pathways for DGP-based IPNs are not extensively detailed in the provided literature, its classification as a polyepoxide suggests its potential to form cross-linked structures when combined with other polymerizable monomers, such as divinyl benzene (B151609), which can polymerize to form a co-continuous network google.com. The use of DGP in conjunction with DGEBA, a common epoxy resin, in systems that can form IPNs further indicates its potential role in creating these complex polymer architectures science.govscience.govscience.gov.
Integration into Vitrimer Systems and Dynamic Cross-linked Networks
DGP's chemical structure, particularly its epoxy functionalities, enables it to participate in cross-linking reactions that are fundamental to the formation of dynamic covalent networks, the defining characteristic of vitrimer systems researchgate.netresearchgate.net. Research indicates that DGP can influence curing kinetics and alter cross-linking density in epoxy systems researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. These modifications are critical for controlling the dynamic behavior and network plasticity observed in vitrimers. The integration of DGP into epoxy adhesives has been shown to affect curing kinetics and dynamic mechanical analysis properties, aligning with the principles of dynamic network formation researchgate.net.
Chemo-structural Contribution to High-Performance Composites
Table 2: Contribution of this compound (DGP) to Composite Properties
| Property Enhanced | Mechanism/Role of DGP | Citation(s) |
| Mechanical Properties | Matrix component, improved thermal stability | smolecule.comgoogle.comgoogle.com |
| Fiber Wetting | Low viscosity as a reactive diluent | smolecule.com |
| Processing Ease | Low viscosity | smolecule.com |
This compound in Recyclable-by-Design Polymer Systems
This compound, often in its modified form such as this compound (DGPH), is being explored for its utility in recyclable-by-design polymer systems google.comnsf.gov. These systems typically involve crosslinked polyesters created through the copolymerization of DGPH with monomers like phthalic anhydride nsf.gov. The resulting thermoset polymers are designed to undergo selective degradation via transesterification reactions, often catalyzed by alkali carbonates in alcoholic solvents nsf.gov. This process allows for the breakdown of the polymer into smaller molecules, facilitating the recovery and potential reuse of constituent monomers, such as phthalic acid derivatives nsf.govnih.gov. For instance, DGPH-phthalic anhydride (DGPH-PHA) polymers can be depolymerized through methanolysis, yielding dimethyl phthalate with a reported yield of 65.1% nsf.gov. This approach leverages DGP's chemical structure to enable circular economy principles in polymer materials nsf.govnih.gov.
Table 3: Recyclability of DGPH-Based Polyesters
| Polymer System | Degradation Method | Recovered Monomer | Yield (approx.) | Citation(s) |
| DGPH-PHA polymer | Transesterification with methanol, K2CO3 catalyst | Phthalic ester | Varies | nsf.gov |
| DGPH-PHA polymer | Depolymerization by methanolysis at 50 °C | Dimethyl phthalate | 65.1% | nsf.gov |
| DGPH-PHA polymer | Hydrolysis of degraded product to phthalic acid | Phthalic acid | Varies | nsf.gov |
Development of Bio-based this compound Derivatives and their Chemical Roles
The development of bio-based derivatives of this compound is an active area of research, driven by the demand for sustainable materials. Epoxidized castor oil-based diglycidyl-phthalate (ECODP) is a notable example of such a derivative, synthesized and utilized as a bio-based plasticizer for poly(vinyl chloride) (PVC) rsc.orgresearchgate.netmdpi.com. ECODP serves as a functional replacement for conventional plasticizers like dioctyl phthalate (DOP) rsc.orgresearchgate.netmdpi.com. Its chemical role involves enhancing the flexibility, thermal stability, and compatibility of PVC formulations rsc.orgresearchgate.netmdpi.com. The incorporation of ECODP into PVC films has resulted in significant improvements, including an increased elongation at break of up to 332.9% rsc.orgresearchgate.netmdpi.com, underscoring its effectiveness as a bio-derived additive.
Table 4: ECODP as a Bio-based Plasticizer for PVC
| Property | Unplasticized PVC | PVC + DOP (control) | PVC + ECODP | Improvement (vs. DOP) | Citation(s) |
| Elongation at Break | N/A | (Baseline) | Up to 332.9% | Significant | rsc.orgresearchgate.netmdpi.com |
| Thermal Stability | Baseline | Baseline | Improved | Improved | rsc.orgresearchgate.netmdpi.com |
| Compatibility | N/A | Baseline | Improved | Improved | rsc.orgresearchgate.netmdpi.com |
Compound Name Table:
this compound (DGP)
Phthalic anhydride (PA)
Epichlorohydrin (ECH)
Bisphenol A diglycidyl ether (DGEBA)
Divinyl benzene
Phthalic acid
Epoxidized castor oil-based diglycidyl-phthalate (ECODP)
Dioctyl phthalate (DOP)
Diglycidyl terephthalate (B1205515)
Diglycidyl isophthalate (B1238265)
Polypropylene glycol diglycidyl ether
Cyclohexane dimethanol diglycidyl ether
Dimethyl phthalate
this compound (DGPH)
Conclusion and Future Research Directions in Diglycidyl Phthalate Chemistry
Summary of Key Chemical Discoveries and Methodological Advancements
Significant progress has been made in understanding and utilizing Diglycidyl phthalate (B1215562) (DGP). Key discoveries include its role as a reactive diluent in epoxy resin formulations, which facilitates easier processing and enhances fiber wetting in composite materials, leading to improved mechanical properties smolecule.com. Furthermore, DGP has been identified as a valuable curing agent for other epoxy resins, with research exploring its incorporation into self-healing polymer systems where its reactive epoxide groups can participate in repair mechanisms smolecule.com.
Methodological advancements are also evident in the broader context of phthalate chemistry. For instance, the synthesis of phthalic anhydride (B1165640) (PA), a precursor to DGP, has seen continuous innovation, with new catalytic systems developed for its production from o-xylene (B151617) and naphthalene (B1677914) rsc.org. In analytical chemistry, sophisticated methodologies have been developed for the detection of phthalate esters and related compounds, such as Bisphenol A diglycidyl ether (BADGE), in various matrices, including food products researchgate.netresearchgate.net. These analytical advancements are crucial for quality control and understanding the broader environmental presence of such compounds.
A notable chemical insight relates to the influence of substitution patterns on reactivity. Diglycidyl phthalate, with its ortho-substituted glycidyl (B131873) groups, exhibits reduced reactivity during curing compared to its meta-substituted isomer, Diglycidyl isophthalate (B1238265) (DGIP), due to steric hindrance . This difference underscores the importance of molecular architecture in dictating material performance.
Q & A
Q. What systematic approaches are effective for reviewing health effects of this compound across experimental models?
- Methodological Answer : Follow PRISMA guidelines for literature screening and risk-of-bias assessment. Categorize studies by exposure route (oral, dermal) and mechanistic endpoints (endocrine disruption, oxidative stress). Use tools like ROBINS-I to evaluate confounding factors in non-randomized studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
